AS19

Descripción

Propiedades

IUPAC Name |

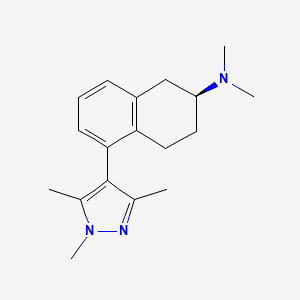

(2S)-N,N-dimethyl-5-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3/c1-12-18(13(2)21(5)19-12)17-8-6-7-14-11-15(20(3)4)9-10-16(14)17/h6-8,15H,9-11H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTOYOKCLDAHHO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=CC=CC3=C2CCC(C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)C2=CC=CC3=C2CC[C@@H](C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-26-6 | |

| Record name | (2S)-1,2,3,4-Tetrahydro-N,N-dimethyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000578-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AS-19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000578266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AS-19 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA5AQ5R6QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Principles of Anion Exchange Chromatography Featuring the AS19 Column: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles of anion exchange chromatography (AEC), with a specific focus on the application and methodology of the Thermo Scientific™ Dionex™ IonPac™ AS19 column. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are utilizing or considering this powerful analytical technique for the separation and quantification of anions.

Fundamental Principles of Anion Exchange Chromatography

Anion exchange chromatography is a subtype of ion exchange chromatography that separates molecules based on their net negative charge.[1] The core principle lies in the reversible electrostatic interaction between negatively charged analytes (anions) and a positively charged stationary phase.[1]

The stationary phase in AEC consists of an inert, porous support matrix to which positively charged functional groups are covalently attached.[1] Common functional groups include quaternary ammonium and diethylaminoethyl (DEAE).[1] These fixed positive charges create an ion-exchange resin that attracts and binds anions from the mobile phase under conditions of low ionic strength.[1]

Separation is achieved by selectively eluting the bound anions. This is typically accomplished in two primary ways:

-

Increasing the Ionic Strength of the Mobile Phase: By introducing a mobile phase with a higher concentration of competing anions (e.g., chloride or hydroxide ions), the bound analytes are displaced from the stationary phase and eluted from the column. Analytes with a lower net negative charge will elute earlier, while those with a higher charge density will be retained more strongly and elute later.

-

Altering the pH of the Mobile Phase: Changing the pH of the mobile phase can alter the net charge of the analytes. For instance, decreasing the pH can lead to the protonation of some anionic groups on the analyte, reducing its overall negative charge and causing it to elute from the column.

The choice of stationary phase, mobile phase composition, pH, and elution method are critical parameters that are optimized to achieve the desired separation of a complex mixture of anions.

Figure 1: Principle of Anion Exchange Chromatography.

The Dionex IonPac this compound Column: A Technical Overview

The Dionex IonPac this compound column is a high-capacity, hydroxide-selective anion exchange column specifically designed for the analysis of oxyhalides and common inorganic anions.[2] It is particularly well-suited for the determination of trace levels of bromate in drinking water, a toxic byproduct of ozone disinfection.[3] The this compound column meets the performance requirements of U.S. EPA Methods 300.0 and 300.1.[2]

The stationary phase of the this compound column consists of a novel hyperbranched anion-exchange condensation polymer electrostatically attached to the surface of a wide-pore polymeric substrate.[2] This advanced polymer technology provides high capacity and optimized selectivity for bromate and other oxyhalides.[2]

Key Specifications and Features

| Feature | Specification | Reference |

| Column Type | Hydroxide-Selective Anion Exchange | [2] |

| Functional Group | Quaternary Ammonium | [4] |

| Capacity | 240 µeq per 4 x 250 mm column | [2][4] |

| pH Stability | 0 - 14 | [4] |

| Maximum Pressure | 4000 psi (276 bar) | [4] |

| Organic Solvent Compatibility | Compatible with common organic solvents | [2][4] |

| Operating Temperature | Optimized for 30 °C | [2][4] |

Available Column Dimensions

The Dionex IonPac this compound is available in various formats to support a range of flow rates from capillary to analytical.[2]

| Column Type | Dimensions | Part Number (P/N) |

| Analytical Column | 4 x 250 mm | 062885 |

| Analytical Column | 2 x 250 mm | 062886 |

| Capillary Column | 0.4 x 250 mm | 072064 |

| Guard Column | 4 x 50 mm | 062887 |

| Guard Column | 2 x 50 mm | 062888 |

| Capillary Guard Column | 0.4 x 50 mm | 072065 |

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis of anions using the Dionex IonPac this compound column, based on established methods such as U.S. EPA 300.0 and 300.1.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

-

Filtration: For aqueous samples, filter through a 0.45 µm syringe filter to remove particulate matter. Discard the first few milliliters of the filtrate to ensure the filter is conditioned.

-

Preservation: The preservation method depends on the target analytes. For the analysis of chlorite, which is unstable, samples should be analyzed as soon as possible. If immediate analysis is not possible, preservation with ethylenediamine (EDA) solution may be required. For most other common anions, refrigeration at 4°C is sufficient.

-

Dilution: If the concentration of any anion is expected to be high, dilute the sample with deionized water to bring it within the calibrated range of the instrument and to avoid column overloading.

Standard Preparation

-

Stock Standards: Prepare individual stock standard solutions of each target anion (e.g., 1000 mg/L) by dissolving the appropriate salt in deionized water.

-

Working Standards: Prepare a series of mixed working standards by diluting the stock solutions with deionized water. The concentration range of the working standards should bracket the expected concentration of the anions in the samples.

Chromatographic Conditions

The following table provides typical chromatographic conditions for the analysis of common anions and oxyhalides using a 4 x 250 mm Dionex IonPac this compound column. These conditions can be adapted for other column dimensions by adjusting the flow rate accordingly.

| Parameter | Condition |

| Column | Dionex IonPac AG19 Guard (4 x 50 mm) + Dionex IonPac this compound Analytical (4 x 250 mm) |

| Eluent | Potassium Hydroxide (KOH) Gradient |

| Eluent Source | Reagent-Free™ IC (RFIC™) system with Eluent Generation (EG) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 1000 µL (depending on the application and required sensitivity) |

| Temperature | 30 °C |

| Detection | Suppressed Conductivity |

| Suppressor | Dionex Anion Self-Regenerating Suppressor (ASRS™ 300) or similar |

Example Gradient Profile for Oxyhalides and Common Anions:

| Time (min) | Eluent Concentration (mM KOH) |

| 0.0 | 10 |

| 10.0 | 10 |

| 25.0 | 45 |

| 30.0 | 45 |

Note: This is an example gradient. The optimal gradient profile may vary depending on the specific analytes and sample matrix.

Figure 2: General Experimental Workflow for Anion Analysis.

Quantitative Data and Performance

The Dionex IonPac this compound column provides excellent separation and sensitivity for a wide range of anions. The following tables summarize typical retention times and method detection limits (MDLs) obtained under various conditions.

Typical Retention Times

The retention times of anions are dependent on the specific chromatographic conditions, including the eluent gradient, flow rate, and column dimensions. The following table provides an example of retention times for common anions and oxyhalides using a gradient elution on a 4 x 250 mm this compound column.

| Analyte | Retention Time (min) |

| Fluoride | ~3.5 |

| Chlorite | ~5.0 |

| Bromate | ~6.0 |

| Chloride | ~7.5 |

| Nitrite | ~8.5 |

| Chlorate | ~11.0 |

| Bromide | ~12.5 |

| Nitrate | ~13.5 |

| Carbonate | ~15.0 |

| Sulfate | ~17.0 |

| Phosphate | ~19.0 |

Note: These are approximate retention times and may vary between systems and with different gradient profiles.

Method Detection Limits (MDLs)

The high capacity and selectivity of the this compound column, particularly when used with a hydroxide eluent and suppressed conductivity detection, allow for very low detection limits.

| Analyte | Method Detection Limit (µg/L) |

| Chlorite | 0.5 - 1.0 |

| Bromate | 0.1 - 0.5 |

| Chlorate | 0.5 - 1.0 |

| Nitrite | 0.5 - 1.0 |

| Bromide | 0.5 - 1.0 |

Note: MDLs are highly dependent on the instrument configuration, injection volume, and sample matrix.

Conclusion

The Dionex IonPac this compound column, in conjunction with the principles of anion exchange chromatography, offers a robust and sensitive solution for the separation and quantification of a wide range of inorganic anions and oxyhalides. Its high capacity and optimized selectivity make it particularly suitable for challenging applications, such as the trace analysis of bromate in drinking water. By understanding the fundamental principles of AEC and following well-defined experimental protocols, researchers and scientists can leverage the capabilities of the this compound column to achieve accurate and reliable results in their analytical endeavors.

References

Dionex IonPac AS19 Column: A Technical Guide for High-Performance Anion Analysis

The Dionex IonPac AS19 is a high-capacity, hydroxide-selective, anion-exchange column engineered for the robust analysis of oxyhalides and common inorganic anions.[1] Its primary application lies in the determination of trace levels of bromate in various water matrices, a critical measurement due to bromate's classification as a potential carcinogen by the U.S. Environmental Protection Agency (EPA) and the World Health Organization.[1][2] This technical guide provides an in-depth overview of the IonPac this compound's capabilities, specifications, and experimental protocols, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.

The column's design and selectivity make it particularly suitable for quantifying bromate at low microgram-per-liter (µg/L) concentrations, even in the presence of high concentrations of chloride, sulfate, and carbonate.[2][3] The IonPac this compound meets the performance requirements stipulated in U.S. EPA Methods 300.0 and 300.1 for the determination of oxyhalide byproducts resulting from the disinfection of drinking water.[1][2][3][4] Its utility extends to the analysis of drinking water, groundwater, wastewater, and other diverse sample matrices without the need for sample pretreatment or preconcentration.[1][2][3][4]

Core Applications and Analytes

The Dionex IonPac this compound is adept at separating a wide range of inorganic anions and oxyhalides. Key analytes include:

-

Fluoride

-

Chlorite

-

Bromate

-

Chloride

-

Nitrite

-

Chlorate

-

Bromide

-

Nitrate

-

Sulfate

-

Phosphate

Column Specifications

The IonPac this compound is available in various formats to accommodate different analytical needs, from standard bore to capillary dimensions, with the latter offering reduced eluent consumption and lower operating costs.[1][2][5] A newer version, the IonPac this compound-4µm, features smaller resin particles, leading to higher peak efficiency while maintaining the same selectivity as the original this compound.[5]

Table 1: Dionex IonPac this compound Column Specifications

| Specification | 4 mm Analytical Column | 2 mm Analytical Column | 0.4 mm Capillary Column |

| Dimensions | 4 x 250 mm | 2 x 250 mm | 0.4 x 250 mm |

| Capacity (µeq/column) | 240[1][2][4] | 60 | 2.4 |

| Maximum Operating Pressure | 4000 psi (276 bar)[4] | 4000 psi (276 bar) | 4000 psi (276 bar) |

| pH Compatibility | 0–14[4][5] | 0–14 | 0–14 |

| Organic Solvent Compatibility | 0–100%[5] | 0–100% | 0–100% |

| Recommended Operating Temperature | 30 °C[1][2][3] | 30 °C | 30 °C |

Table 2: Dionex IonPac this compound-4µm Column Specifications

| Specification | 4 mm Analytical column | 2 mm Analytical column | 0.4 mm Capillary column |

| Dimensions | 4 x 250 mm[6][7] | 2 x 250 mm | 0.4 x 250 mm |

| Maximum Operating Pressure | 5,000 psi[5] | 5,000 psi | 5,000 psi |

| Typical Flow Rate (mL/min) | 1.00[5] | 0.25[5] | 0.010[5] |

| Maximum Flow Rate (mL/min) | 1.50[5] | 0.38[5] | 0.015[5] |

Experimental Protocols

A typical analytical workflow for the Dionex IonPac this compound involves ion chromatography with suppressed conductivity detection. The use of a potassium hydroxide gradient is common for the separation of a wide array of anions.[1][2] For enhanced ease of use and reproducibility, the column is often integrated into a Reagent-Free™ Ion Chromatography (RFIC™) system, where an eluent generator electrolytically produces high-purity potassium hydroxide eluent from deionized water.[1][2]

Standard Method for Oxyhalide and Inorganic Anion Analysis

This protocol outlines a general procedure for the determination of common anions and oxyhalides in drinking water.

-

Instrumentation: A Dionex Ion Chromatograph equipped with a suppressed conductivity detector, such as the ASRS 300 or ACES 300 Anion Suppressor, is recommended.[1]

-

Column: Dionex IonPac this compound analytical column (e.g., 4 x 250 mm) preceded by a corresponding guard column.

-

Eluent: A potassium hydroxide (KOH) gradient is typically employed. The gradient conditions can be optimized based on the specific analytes of interest. For example, a gradient from 10 mM to 45 mM KOH might be used.

-

Eluent Generation: In an RFIC system, an EluGen cartridge is used to generate the KOH eluent from deionized water. A CR-ATC column should be installed between the EluGen cartridge and the EG degas module.[1]

-

Flow Rate: A typical flow rate for a 4 mm column is 1.0 mL/min.

-

Temperature: The column is typically operated at an elevated temperature, such as 30 °C, to ensure reproducible retention times.[1][2]

-

Injection Volume: A large-loop injection is often used for trace analysis.[1][2]

-

Detection: Suppressed conductivity detection is the standard method.

-

Sample Preparation: For most drinking water samples, no pretreatment is necessary.[1][2][3]

Workflow Diagram

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pragolab.cz [pragolab.cz]

- 3. midlandsci.com [midlandsci.com]

- 4. hplcmart.com [hplcmart.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Dionex™ IonPac™ this compound-4 μm IC カラム 250 mm | Request for Quote [thermofisher.com]

- 7. Dionex™ IonPac™ this compound IC Columns 250 mm | Buy Online | Thermo Scientific™ [thermofisher.com]

The Dionex IonPac AS19 Column: A Technical Guide for High-Resolution Inorganic Anion Analysis

For Researchers, Scientists, and Drug Development Professionals

The Thermo Scientific™ Dionex™ IonPac™ AS19 column is a high-capacity, hydroxide-selective anion-exchange column engineered for the high-resolution analysis of inorganic anions and oxyhalides. Its primary application is the determination of trace-level bromate, a potential carcinogen formed during ozone disinfection of drinking water, in various water matrices. This guide provides an in-depth technical overview of the this compound column, including its core specifications, detailed experimental protocols for key applications, and quantitative performance data.

Core Column Specifications and Operating Parameters

The Dionex™ IonPac™ this compound is designed for robust and reproducible separations, particularly within Reagent-Free™ Ion Chromatography (RFIC™) systems. Its hyperbranched anion-exchange condensation polymer stationary phase provides the high capacity and selectivity necessary for quantifying trace analytes in high-ionic-strength samples.[1]

A summary of the column's key specifications is presented in Table 1. The column is available in various formats, including analytical and capillary versions, to accommodate different analytical needs and reduce eluent consumption.[1]

| Parameter | Specification |

| Column Chemistry | Supermacroporous PS-DVB resin with a hyperbranched anion-exchange polymer (quaternary ammonium functional groups) |

| Particle Size | Not specified in provided documents |

| Column Dimensions | Analytical: 4 x 250 mm, 2 x 250 mm; Capillary: 0.4 x 250 mm |

| Guard Column | IonPac AG19 Guard Column (4 x 50 mm, 2 x 50 mm, 0.4 x 50 mm) |

| Capacity | 240 µeq per 4 x 250 mm column[1] |

| pH Range | 0–14[2] |

| Maximum Pressure | 4000 psi / 276 bar |

| Temperature Range | Ambient or elevated; optimized for 30 °C[1] |

| Organic Solvent Compatibility | Fully compatible[2] |

Key Applications and Performance Data

The this compound column is particularly well-suited for the analysis of disinfection byproducts in drinking water, as stipulated by U.S. EPA Methods 300.0 and 300.1.[1] Its high capacity allows for the direct injection of most drinking water samples without prior pretreatment or preconcentration.[1]

Trace Bromate Analysis in Drinking Water

A primary application of the this compound column is the quantification of bromate at low-µg/L levels, even in the presence of high concentrations of chloride, sulfate, and carbonate.[1] The selectivity of the this compound ensures excellent resolution between bromate and the much more abundant chloride ion.[3]

Table 2: Method Detection Limits (MDLs) for Oxyhalides

| Analyte | Method Detection Limit (MDL) |

| Bromate | 0.04 µg/L (with postcolumn reaction)[4] |

| Chlorite | Not specified in provided documents |

| Chlorate | Not specified in provided documents |

Note: MDLs are dependent on the specific analytical system and method parameters.

Analysis of a Broad Range of Inorganic Anions

Table 3: Example Retention Times for Various Anions

| Peak No. | Analyte |

| 1 | Fluoride |

| 2 | Acetate |

| 3 | Formate |

| 4 | Chlorite |

| 5 | Bromate |

| 6 | Chloride |

| 7 | Nitrite |

| 8 | Chlorate |

| 9 | Bromide |

| 10 | Nitrate |

| 11 | Carbonate |

| 12 | Sulfate |

| 13 | Oxalate |

| 14 | Phosphate |

| 15 | Thiosulfate |

| 16 | Chromate |

| 17 | Phthalate |

| 18 | Citrate |

| 19 | Isocitrate |

| 20 | cis-Aconitate |

| 21 | trans-Aconitate |

| 22 | Perchlorate |

Note: Retention times are highly dependent on the specific gradient conditions, flow rate, and temperature. This table illustrates the elution order rather than absolute retention times.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and accurate results. The following section outlines a typical experimental protocol for the analysis of trace oxyhalides and common inorganic anions in drinking water using the Dionex IonPac this compound column, consistent with the principles of U.S. EPA Method 300.1.

Required Equipment and Reagents

-

Ion Chromatograph: A system capable of gradient elution, such as a Thermo Scientific™ Dionex™ ICS-series system, equipped with an eluent generator (EG), a suppressor, and a conductivity detector.[5]

-

Columns: Dionex™ IonPac™ this compound Analytical Column (e.g., 4 x 250 mm) preceded by a Dionex™ IonPac™ AG19 Guard Column (e.g., 4 x 50 mm).[6]

-

Suppressor: Anion Self-Regenerating Suppressor (ASRS™ 300) or equivalent.

-

Eluent: High-purity deionized water for the eluent generator.

-

Standards: Certified standards for all target anions.

-

Sample Preservation: Ethylenediamine (EDA) solution for the stabilization of chlorite, as specified in U.S. EPA Method 300.1.[7]

Chromatographic Conditions

The following table outlines a typical set of starting conditions for the analysis of a broad range of inorganic anions. These may need to be optimized for specific sample matrices and target analytes.

Table 4: Typical Chromatographic Conditions

| Parameter | Value |

| Eluent | Potassium Hydroxide (KOH) Gradient |

| Gradient Profile | 10 mM KOH from 0 to 10 min, then a linear ramp to 45 mM KOH from 10 to 25 min[5] |

| Flow Rate | 1.0 mL/min (for 4 mm column)[8] |

| Injection Volume | 250 µL (for trace analysis)[3] |

| Column Temperature | 30 °C[8] |

| Detection | Suppressed Conductivity |

| Suppressor Current | As recommended for the specific suppressor and flow rate |

Sample Preparation and Analysis Workflow

The general workflow for anion analysis using the this compound column is depicted in the following diagram. For compliance monitoring, strict adherence to the quality control and procedural requirements of the relevant regulatory method (e.g., U.S. EPA Method 300.1) is mandatory.

Conclusion

The Thermo Scientific™ Dionex™ IonPac™ this compound column provides a reliable and high-performance solution for the analysis of inorganic anions, particularly for challenging applications such as the determination of trace-level oxyhalides in drinking water. Its compatibility with hydroxide eluents and RFIC systems simplifies operation, enhances sensitivity, and improves reproducibility. By following established experimental protocols and understanding the column's performance characteristics, researchers, scientists, and drug development professionals can achieve accurate and defensible results for a wide range of analytical challenges.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. lcms.cz [lcms.cz]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. pragolab.cz [pragolab.cz]

- 6. lcms.cz [lcms.cz]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide to the Dionex AS19 Column Stationary Phase

This technical guide provides a comprehensive overview of the Dionex™ IonPac™ AS19 column's stationary phase composition, tailored for researchers, scientists, and drug development professionals. The document details the column's core chemistry, presents quantitative data in a structured format, outlines experimental protocols for key applications, and includes visualizations of the stationary phase architecture and analytical workflows.

Core Stationary Phase Composition

The Dionex™ IonPac™ this compound column is a high-capacity, hydroxide-selective anion-exchange column renowned for its application in the analysis of oxyhalides and common inorganic anions.[1][2] At the heart of its performance is a unique stationary phase architecture.

The stationary phase consists of a novel hyperbranched anion-exchange condensation polymer . This polymer is electrostatically attached to the surface of a wide-pore polymeric substrate.[1][2][3] The substrate is a supermacroporous polyvinylbenzyl ammonium polymer cross-linked with divinylbenzene. The synthesis of the hyperbranched polymer involves a controlled, layer-by-layer growth process. The surface-sulfonated substrate is alternately treated with an epoxy monomer and an amine, leading to the formation of a hyperbranched structure that grows directly off the substrate surface.[1][3] This method allows for the creation of a high-capacity resin.

The functional group responsible for the anion-exchange properties is an alkanol quaternary ammonium ion .[3] This strong anion exchanger ensures that the column is effective over a wide pH range (0-14).[4]

Logical Representation of the Stationary Phase Architecture

The following diagram illustrates the conceptual structure of the Dionex this compound stationary phase, from the core substrate to the functionalized surface.

Quantitative Data and Specifications

The physical and chemical properties of the Dionex™ IonPac™ this compound column are summarized in the tables below, providing a clear comparison of its key specifications.

Chemical and Physical Properties

| Property | Value | Reference |

| Stationary Phase | Hyperbranched anion-exchange condensation polymer | [1][2][3] |

| Functional Group | Alkanol Quaternary Ammonium Ion | [3] |

| Substrate | Supermacroporous polyvinylbenzyl ammonium polymer cross-linked with divinylbenzene | |

| pH Stability | 0 - 14 | [4] |

| Solvent Compatibility | 0 - 100% Organic Solvents | [1][5] |

Column Specifications

| Parameter | 4 mm ID Column | 2 mm ID Column | 0.4 mm ID Column | Reference |

| Internal Diameter (ID) | 4 mm | 2 mm | 0.4 mm | [6] |

| Length | 250 mm | 250 mm | 250 mm | [4] |

| Capacity (per column) | 240 µeq | 60 µeq | 2.4 µeq | [4][6] |

| Maximum Pressure | 4000 psi (276 bar) | 4000 psi (276 bar) | 4000 psi (276 bar) | [4] |

Experimental Protocols

The Dionex™ IonPac™ this compound column is prominently used for the determination of trace levels of oxyhalides, such as bromate, in drinking water, often following regulatory methods like U.S. EPA Method 300.1.[1][7] Below is a detailed methodology for a typical application.

Analysis of Oxyhalides in Drinking Water (based on U.S. EPA Method 300.1)

This protocol outlines the steps for the analysis of common inorganic anions and oxyhalides in drinking water samples.

Sample Preparation:

-

Collect water samples in clean, appropriate containers.

-

If necessary, filter the samples through a 0.45 µm syringe filter to remove particulate matter.[3]

-

For preservation of samples containing chlorite, add an ethylenediamine (EDA) solution.[3][8]

Instrumentation:

-

Dionex Ion Chromatography System

-

Dionex IonPac AG19 Guard Column

-

Dionex IonPac this compound Analytical Column

-

Suppressed Conductivity Detector

-

Autosampler

Chromatographic Conditions:

| Parameter | Value |

| Eluent | Potassium Hydroxide (KOH) Gradient |

| Eluent Source | Reagent-Free™ IC (RFIC™) system with Eluent Generation |

| Flow Rate | Dependent on column ID (e.g., 1.0 mL/min for 4 mm ID) |

| Column Temperature | 30 °C |

| Detection | Suppressed Conductivity |

| Injection Volume | Dependent on column ID and analyte concentration |

Eluent Gradient Program (Example):

A gradient of potassium hydroxide is typically used to separate the anions of interest. The exact gradient program may vary based on the specific application and the matrix of the sample.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of anions in water samples using the Dionex this compound column with a Reagent-Free™ Ion Chromatography (RFIC™) system.

References

- 1. pragolab.cz [pragolab.cz]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. lcms.cz [lcms.cz]

- 4. hplcmart.com [hplcmart.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. lcms.cz [lcms.cz]

- 7. Common Anion Analysis by U.S. EPA 300.0 & 300.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Application of the IonPac AS19 Column in Water Quality Testing

Introduction

The Thermo Scientific™ Dionex™ IonPac™ AS19 column is a high-capacity, hydroxide-selective, anion-exchange column specifically engineered for the analysis of oxyhalides and common inorganic anions in a variety of water matrices.[1][2] Its robust design and advanced polymer bonding technology make it an indispensable tool for researchers, scientists, and professionals in drug development and environmental monitoring.[1][3] This guide provides a comprehensive overview of the IonPac this compound's applications in water quality testing, detailing its technical specifications, experimental protocols, and performance data. The column is particularly recommended for the determination of trace levels of bromate, a disinfection byproduct, in drinking water.[1][4]

Core Applications

The IonPac this compound is versatile, finding utility in the analysis of:

-

Drinking Water: Monitoring for disinfection byproducts (DBPs) such as bromate, chlorite, and chlorate, as well as common inorganic anions.[1][5]

-

Groundwater and Wastewater: Assessing the composition of various inorganic anions.[1][2]

-

Diverse Sample Matrices: The column's high capacity and solvent compatibility allow for the analysis of complex samples.[1][4]

A key application is its use in U.S. Environmental Protection Agency (EPA) Methods 300.0 and 300.1 for the determination of inorganic anions and oxyhalides in drinking water.[1][2][6]

Technical Specifications

The IonPac this compound column is built on a novel hyperbranched anion-exchange condensation polymer electrostatically attached to a wide-pore polymeric substrate.[1][2] This structure provides high capacity and optimized selectivity, particularly for bromate and bromide.[1][2]

| Parameter | Specification |

| Stationary Phase | Hyperbranched anion-exchange condensation polymer |

| Substrate | Surface-sulfonated wide-pore polymeric substrate |

| Column Dimensions | Analytical: 2 x 250 mm, 4 x 250 mm; Capillary: 0.4 x 250 mm |

| Guard Column Dimensions | 2 x 50 mm, 4 x 50 mm; Capillary: 0.4 x 50 mm |

| Maximum Operating Pressure | 4000 psi (Standard/Microbore), 5000 psi (Capillary) |

| pH Compatibility | 0–14 |

| Organic Solvent Compatibility | 0–100% |

| Capacity (4 x 250 mm) | 240 µeq per column |

| Optimized Operating Temperature | 30 °C |

Experimental Protocols

The IonPac this compound is often employed within a Reagent-Free™ Ion Chromatography (RFIC™) system, which utilizes an eluent generator to produce high-purity potassium hydroxide eluent from deionized water.[1] This simplifies operation, reduces background conductivity, and enhances analyte sensitivity.[1]

Typical Experimental Workflow for DBP Analysis

A common application of the IonPac this compound is the analysis of disinfection byproducts in drinking water, often following EPA Method 326.0.[7] This involves suppressed conductivity detection and can be coupled with postcolumn reaction for enhanced sensitivity of specific analytes like bromate.[7]

Caption: Experimental workflow for the analysis of disinfection byproducts using the IonPac this compound column.

Detailed Method Parameters for DBP Analysis

| Parameter | Condition |

| Columns | IonPac AG19 Guard (4 x 50 mm) and IonPac this compound Analytical (4 x 250 mm) |

| Eluent | 10 mM KOH (0–10 min), 10–45 mM KOH (10–25 min) |

| Eluent Source | Dionex EG50 with Dionex CR-ATC |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Injection Volume | 250 µL |

| Detection | Suppressed conductivity with ASRS ULTRA II Suppressor (4 mm) |

| Postcolumn Reagent | o-Dianisidine (ODA) |

| Postcolumn Flow Rate | 0.3 mL/min |

| Postcolumn Detection | UV/Vis at 450 nm |

Performance Data

The high capacity of the IonPac this compound allows for the analysis of samples with high concentrations of chloride (up to 150 ppm) without compromising bromate recovery.[8] The use of a hydroxide eluent with the this compound column results in a lower background conductivity (<1 µS) compared to carbonate eluents (~19 µS), leading to improved signal-to-noise ratios and lower detection limits.[8]

Method Detection Limits (MDLs) for Disinfection Byproducts

The following table summarizes the MDLs for key disinfection byproducts using the IonPac this compound column with suppressed conductivity and postcolumn UV detection.

| Analyte | MDL with Suppressed Conductivity (µg/L) | MDL with Postcolumn UV Detection (µg/L) |

| Bromate | 1.0 | 0.5 |

| Chlorite | 5.0 | N/A |

| Chlorate | 5.0 | N/A |

| Bromide | 5.0 | N/A |

Data sourced from Application Note 168, which demonstrates the performance for EPA Method 326.0.[7]

Logical Relationship of System Components in an RFIC System

The seamless integration of components in an RFIC system is crucial for optimal performance. The eluent generator, suppressor, and column work in concert to deliver high-quality chromatographic data.

Caption: Logical flow of an RFIC system featuring the IonPac this compound column.

Conclusion

The IonPac this compound anion-exchange column provides a reliable and high-performance solution for the analysis of inorganic anions and disinfection byproducts in various water matrices. Its high capacity, selectivity for oxyhalides, and compatibility with hydroxide eluents make it particularly well-suited for trace-level analysis in drinking water, as specified in EPA regulatory methods.[1][4] The integration of the IonPac this compound into an RFIC system offers a streamlined and sensitive analytical approach for water quality testing, ensuring accurate and reproducible results for researchers and scientists in the field.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pragolab.cz [pragolab.cz]

- 3. Dionex IonPac this compound-4m Column Precision Hydroxide Selectivity at Affordable Prices [nationalanalyticalcorp.com]

- 4. hplcmart.com [hplcmart.com]

- 5. Analyzing Trace Oxyhalides, Inorganic Anions in Drinking Water [thermofisher.com]

- 6. Common Anion Analysis by U.S. EPA 300.0 & 300.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Inorganic Disinfection Byproducts and Bromide Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

In-Depth Technical Guide: AS19 Column Selectivity for Oxyhalides

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Thermo Scientific™ Dionex™ IonPac™ AS19 column's selectivity for oxyhalides. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this column for the robust analysis of disinfection byproducts in various aqueous matrices.

Core Principles of the Dionex IonPac this compound Column

The Dionex IonPac this compound is a high-capacity, hydroxide-selective anion-exchange column specifically engineered for the high-resolution analysis of oxyhalides—such as bromate, chlorite, and chlorate—and other common inorganic anions.[1][2] Its performance characteristics make it particularly suitable for compliance monitoring of drinking water as specified in U.S. EPA Methods 300.0 and 300.1.[1][2]

The column's exceptional selectivity stems from its unique stationary phase, which consists of a novel hyperbranched anion-exchange condensation polymer. This polymer is electrostatically attached to the surface of a wide-pore polymeric substrate.[2] This innovative chemistry provides a high capacity of 240 µeq per 4 x 250 mm column, enabling the quantification of trace-level oxyhalides even in the presence of high concentrations of common anions like chloride, sulfate, and carbonate.[1][2]

The this compound column is optimized for use with potassium hydroxide (KOH) eluents, which offer significant advantages over traditional carbonate eluents. Hydroxide eluents lead to lower background conductivity and noise, resulting in lower detection limits for target analytes.[3] The column's selectivity is optimized for operation at 30 °C to ensure reproducible retention times.[2]

Key Applications

The primary application of the Dionex IonPac this compound column is the determination of oxyhalide disinfection byproducts in:

-

Bottled water[4]

It is particularly recommended for the analysis of trace bromate, a potential carcinogen formed during the ozonation of drinking water.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the Dionex IonPac this compound column in the analysis of oxyhalides.

Table 1: Method Detection Limits (MDLs) for Oxyhalides

| Analyte | MDL (µg/L) | Matrix | Detection Method | Reference |

| Bromate | 0.31 | Reagent Water | Suppressed Conductivity | [4] |

| Bromate | 0.34 | Reagent Water | Suppressed Conductivity | [4] |

| Bromate | 1.5 | Reagent Water | Suppressed Conductivity | |

| Chlorite | Not specified | |||

| Chlorate | Not specified |

Table 2: Typical Recoveries in Spiked Water Samples

| Analyte | Spiked Concentration (µg/L) | Recovery (%) | Matrix | Reference |

| Chlorite | 10 | 88-91 | European Mineral Water | [3] |

| Bromate | 5 | 88-91 | European Mineral Water | [3] |

| Chlorate | 10 | 88-91 | European Mineral Water | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for oxyhalide analysis using the Dionex IonPac this compound column.

Instrumentation and Columns

-

Ion Chromatography System: A system capable of gradient elution, such as a Thermo Scientific™ Dionex™ ICS-2000, ICS-5000+, or Dionex™ Integrion™ HPIC system.[3][5][6]

-

Analytical Column: Dionex IonPac this compound Analytical Column (e.g., 4 x 250 mm).[3][5][6]

-

Guard Column: Dionex IonPac AG19 Guard Column (e.g., 4 x 50 mm).[3][5]

-

Eluent Generator: An eluent generator, such as the Dionex EGC-KOH, is recommended for producing high-purity potassium hydroxide eluents.[3][6]

-

Detector: Suppressed conductivity detector.[5]

Reagents and Standards

-

Deionized Water: High-purity deionized water (18.2 MΩ·cm) for eluent generation and standard preparation.

-

Potassium Hydroxide (KOH): If not using an eluent generator, prepare eluents from a high-purity KOH source.

-

Stock Standards: Prepare individual or mixed stock solutions of chlorite, bromate, and chlorate from their sodium salts.[5] For example, a 1000 mg/L stock solution can be prepared by dissolving the appropriate amount of the salt in 100 mL of deionized water.[5]

Chromatographic Conditions

A typical gradient elution method for the separation of oxyhalides and common anions is as follows:

-

Eluent: Potassium Hydroxide (KOH) gradient.

-

Gradient Program:

-

0–10 min: 10 mM KOH

-

10–20 min: 10–45 mM KOH

-

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: A large loop injection (e.g., 250 µL) is often used to achieve low detection limits.[3]

-

Detection: Suppressed conductivity.

Visualizations

Logical Workflow for Oxyhalide Analysis

Caption: A logical workflow diagram illustrating the key stages of oxyhalide analysis using the Dionex IonPac this compound column, from sample preparation to data analysis.

Principle of Anion-Exchange Separation on the this compound Column

Caption: A conceptual diagram illustrating the principle of anion-exchange chromatography on the Dionex IonPac this compound column, highlighting the competitive interactions between eluent and analyte ions with the stationary phase.

References

Getting Started with the Dionex AS19 Column: A Technical Guide

This in-depth guide provides researchers, scientists, and drug development professionals with the core technical information required to effectively utilize the Thermo Scientific™ Dionex™ IonPac™ AS19 Anion-Exchange Column. This high-capacity, hydroxide-selective column is primarily designed for the analysis of oxyhalides and common inorganic anions in various sample matrices, including drinking water, groundwater, and wastewater.[1][2][3] It is particularly well-suited for the determination of trace levels of bromate, a toxic disinfection byproduct, meeting the performance requirements of U.S. EPA Methods 300.0 and 300.1.[1][2][4]

Core Specifications

The Dionex IonPac this compound column is available in various formats to accommodate different analytical needs, from standard bore to capillary, with the latter offering reduced eluent consumption and lower operating costs.[1][2][4] The column's stationary phase consists of a novel hyperbranched anion-exchange condensation polymer electrostatically attached to the surface of a wide-pore polymeric substrate.[2]

| Specification | Dionex IonPac this compound (4 mm) | Dionex IonPac this compound (2 mm) | Dionex IonPac this compound (0.4 mm) |

| Part Number (P/N) | 062885[5] | 062886[5] | 072064[5] |

| Guard Column (P/N) | AG19 (4 x 50 mm), 062887[5] | AG19 (2 x 50 mm), 062888[5] | AG19 (0.4 x 50 mm), 072065[5] |

| Length | 250 mm[6] | 250 mm[5] | 250 mm[5] |

| Internal Diameter | 4 mm[3][6] | 2 mm | 0.4 mm |

| Capacity | 240 µeq per column[2][3][7] | 60 µeq per column[8] | 2.4 µeq per column[8] |

| Maximum Pressure | 4000 psi (276 bar)[2][3] | 4000 psi (276 bar) | 5000 psi (345 bar)[2] |

| pH Stability | 0 - 14[3] | 0 - 14 | 0 - 14 |

| Organic Solvent Compatibility | Fully compatible[2][3][4] | Fully compatible | Fully compatible |

A newer version, the Dionex IonPac this compound-4µm, offers higher peak efficiency and resolution due to smaller resin particles but requires a high-pressure ion chromatography (HPIC) system capable of operating up to 5000 psi.[9]

System Requirements and Operational Parameters

For optimal performance, the Dionex this compound column should be integrated into a properly configured ion chromatography system. The use of a Reagent-Free™ Ion Chromatography (RFIC™) system with an eluent generator (EG) is highly recommended to automatically produce high-purity potassium hydroxide eluents, which minimizes baseline shifts and enhances sensitivity.[1][2]

| Parameter | Recommendation |

| System | Dionex ICS-2100, ICS-5000, or older Dionex IC systems with an EG.[2] For this compound-4µm, a high-pressure IC system is required.[9] |

| Suppressor | Anion Self-Regenerating Suppressor (ASRS 300) or Anion Capillary Electrolytic Suppressor (ACES 300).[2] The Dionex AERS 500 is also recommended for improved peak efficiency.[10] |

| Anion Trap Column | A CR-ATC should be installed when using an EG to remove carbonate from the source water.[2] For manually prepared eluents, an ATC-3 should be placed between the pump and injection valve.[1][2] |

| Operating Temperature | 30 °C is optimal for reproducible retention times.[1][2][3] |

| Flow Rates | 4 mm column: 1.0 mL/min; 2 mm column: 0.25 mL/min; 0.4 mm column: 0.010 mL/min.[9] |

Experimental Protocols

Below are detailed methodologies for common applications using the Dionex this compound column.

Protocol 1: Analysis of Inorganic Anions and Oxyhalides in Drinking Water

This method is suitable for the determination of common inorganic anions and oxyhalides such as fluoride, chlorite, bromate, chloride, nitrite, chlorate, bromide, nitrate, sulfate, and phosphate.[1][2]

1. System Preparation:

-

Equilibrate the system with the initial eluent concentration until a stable baseline is achieved.

-

Ensure the column temperature is maintained at 30 °C.

2. Eluent Preparation:

-

Utilize an RFIC system with an Eluent Generator Cartridge (e.g., EGC 500 KOH) to generate a potassium hydroxide (KOH) gradient.[1]

-

Alternatively, manually prepare eluents from a 50% sodium hydroxide solution, ensuring high purity.[5]

3. Sample Preparation:

-

Filter aqueous samples through a 0.45 µm filter prior to injection.

-

For most drinking water samples, no preconcentration is necessary.[1][2][4]

4. Chromatographic Conditions:

-

Column: Dionex IonPac AG19 guard column and this compound analytical column (4 x 250 mm).

-

Eluent: Potassium hydroxide (KOH) gradient. A typical gradient might be 10 mM KOH for the first 10 minutes, followed by a linear ramp to 45 mM KOH over the next 15 minutes.[1]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 - 250 µL, depending on analyte concentrations. A large-loop injection can be used for trace analysis.[1]

-

Detection: Suppressed conductivity with an ASRS 300 or AERS 500 suppressor.

Protocol 2: Trace Bromate Analysis in Drinking Water

This protocol is optimized for the quantification of low-µg/L concentrations of bromate in the presence of high concentrations of other anions like chloride and sulfate.[1][4]

1. System Preparation:

-

As described in Protocol 1. A large sample loop (e.g., 250 µL) should be installed for trace analysis.

2. Eluent Preparation:

-

As described in Protocol 1. A carbonate-free hydroxide eluent is crucial for achieving low detection limits.[1]

3. Sample Preparation:

-

As described in Protocol 1.

4. Chromatographic Conditions:

-

Column: Dionex IonPac AG19 guard column and this compound analytical column (4 x 250 mm).

-

Eluent: A potassium hydroxide gradient specifically designed to resolve bromate from other early-eluting anions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: A large-loop injection is typically employed. For capillary systems, a 10 µL injection can be equivalent to a 1 mL injection on a standard bore system.[11]

-

Detection: Suppressed conductivity.

Data Presentation

The following table summarizes typical retention times for a standard mix of anions under specific conditions. Actual retention times may vary depending on the exact experimental setup.

| Analyte | Concentration (mg/L) | Retention Time (min) - Example |

| Fluoride | 1.0 | ~4.5 |

| Chlorite | 0.005 | ~5.8 |

| Bromate | 0.005 | ~6.5 |

| Chloride | 50.0 | ~7.8 |

| Nitrite | 0.005 | ~8.5 |

| Chlorate | 0.005 | ~10.2 |

| Bromide | 0.005 | ~11.5 |

| Nitrate | 10.0 | ~12.8 |

| Carbonate | 25.0 | ~14.5 |

| Sulfate | 50.0 | ~18.0 |

| Phosphate | 0.2 | ~20.5 |

Data is illustrative and based on example chromatograms.[1]

Visualizations

Experimental Workflow for Anion Analysis

References

- 1. pragolab.cz [pragolab.cz]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. hplcmart.com [hplcmart.com]

- 4. midlandsci.com [midlandsci.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Columnas para IC Dionex™ IonPac™ this compound 250 mm | Contact Us | Thermo Scientific™ [thermofisher.com]

- 7. cp-analitika.hu [cp-analitika.hu]

- 8. lcms.cz [lcms.cz]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. cdn.osabana.com [cdn.osabana.com]

- 11. lcms.cz [lcms.cz]

In-Depth Technical Guide: AS19 Column for Bromate Analysis in Drinking Water

This technical guide provides a comprehensive overview of the Thermo Scientific™ Dionex™ IonPac™ AS19 column for the analysis of bromate in drinking water. It is intended for researchers, scientists, and professionals in drug development and water quality analysis who require detailed information on the methodology, performance, and application of this analytical column.

The Dionex IonPac this compound is a high-capacity, hydroxide-selective, anion-exchange column specifically designed for the determination of trace levels of bromate, a toxic disinfection byproduct formed during the ozonation of drinking water.[1][2] Its high capacity and selectivity enable the quantification of bromate at low microgram-per-liter (µg/L) concentrations, even in complex matrices containing high concentrations of chloride, sulfate, and carbonate.[1][3] This column meets the performance requirements of U.S. Environmental Protection Agency (EPA) Methods 300.0 and 300.1.[1][2][3]

Core Principles and Advantages

The this compound column's stationary phase consists of a novel hyperbranched anion-exchange condensation polymer electrostatically attached to a wide-pore polymeric substrate.[3] This unique chemistry provides the high capacity and selectivity necessary for resolving bromate from other common inorganic anions.

Key advantages of the this compound column include:

-

Trace-Level Bromate Detection: Specifically designed and recommended for the determination of trace bromate in drinking water matrices.[1]

-

High Capacity: The 4 x 250 mm column has a capacity of 240 µeq, allowing for the analysis of samples with varying ionic strengths without pre-treatment.[1][2][3]

-

Hydroxide Selectivity: Optimized for use with potassium hydroxide (KOH) eluents, which offer lower background conductivity and noise, leading to improved detection limits compared to carbonate eluents.[4][5][6]

-

Compatibility: Can be used with Reagent-Free™ Ion Chromatography (RFIC™) systems for automated eluent generation, enhancing reproducibility and ease of use.[1][3] It is also compatible with organic solvents.[1][3]

-

Temperature Optimization: Column selectivity is optimized for operation at 30 °C, ensuring reproducible retention times.[1][3]

Data Presentation

Table 1: Dionex IonPac this compound Column Specifications

| Specification | Description |

| Column Type | Hydroxide-selective anion-exchange column |

| Stationary Phase | Novel hyperbranched anion-exchange condensation polymer on a wide-pore polymeric substrate[3] |

| Formats | Analytical (4 x 250 mm, 2 x 250 mm), Capillary (0.4 x 250 mm), and Guard (4 x 50 mm, 2 x 50 mm, 0.4 x 50 mm)[1][3][7] |

| Capacity | 240 µeq per 4 x 250 mm column[1][2][3] |

| pH Stability | 0 - 14[2] |

| Maximum Pressure | 4000 psi / 276 bar[2] |

| Recommended Operating Temperature | 30 °C[1][3] |

Table 2: Typical Performance Data for Bromate Analysis

| Parameter | Value | Reference |

| Method Detection Limit (MDL) with Suppressed Conductivity | 0.14 µg/L (with RFIC), 0.16 µg/L (manual eluent) | [8] |

| MDL with Post-Column Reaction (Visible Detection) | 0.12 µg/L | [4] |

| MDL with Post-Column Reaction (UV Detection) | 0.12 µg/L | [9] |

| Practical Quantitation Limit (PQL) with Suppressed Conductivity | 1 µg/L | [4] |

| PQL with Post-Column Reaction (UV Detection) | 0.5 µg/L | [9] |

| Typical Injection Volume | 10 - 50 µL (4 mm system), 2 - 15 µL (2 mm system) | [10] |

| Large Loop Injection Volume | 250 µL | [4] |

Experimental Protocols

Protocol 1: Isocratic Analysis of Bromate in Drinking Water (Based on Thermo Fisher Application Note 168)

This protocol is suitable for the routine analysis of bromate in drinking water samples where high sensitivity is required.

1. Instrumentation and Consumables:

-

Ion Chromatograph (IC) system equipped with a suppressed conductivity detector (e.g., Thermo Scientific™ Dionex™ ICS-series)

-

Thermo Scientific™ Dionex™ IonPac™ this compound Analytical Column (4 x 250 mm)

-

Thermo Scientific™ Dionex™ IonPac™ AG19 Guard Column (4 x 50 mm)

-

Thermo Scientific™ Dionex™ Anion Self-Regenerating Suppressor (ASRS™ 300) or equivalent

-

Eluent Generator with a potassium hydroxide (KOH) cartridge for RFIC systems, or manually prepared 20 mM NaOH/KOH eluent

-

Autosampler with the capability for the desired injection volume

2. Reagents and Standards:

-

Deionized (DI) water, Type I, 18.2 MΩ·cm

-

Potassium hydroxide (KOH) eluent concentrate for eluent generator, or 50% (w/w) sodium hydroxide (NaOH) for manual preparation

-

Bromate stock standard, 1000 mg/L

-

Working standards prepared by serial dilution of the stock standard in DI water

3. Chromatographic Conditions:

| Parameter | Setting |

| Eluent | 20 mM KOH (isocratic) |

| Eluent Source | Eluent Generator or manually prepared |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 250 µL |

| Detection | Suppressed conductivity |

| Suppressor | ASRS 300 (4 mm) or equivalent, external water mode |

| Suppressor Current | 130 mA |

| Run Time | Approximately 15 minutes |

4. Sample Preparation:

-

For most drinking water samples, no pretreatment is necessary.[1][2][3]

-

If samples contain high levels of particulates, filter through a 0.45 µm syringe filter before injection.

-

For compliance monitoring under EPA methods, specific preservation and holding times must be followed. For bromate, the holding time is 28 days.[11] For samples containing residual disinfectants, a quenching agent such as ethylenediamine (EDA) may be required.[11][12]

5. Calibration:

-

Prepare a series of calibration standards covering the expected concentration range of the samples. A typical range is from 1 µg/L to 40 µg/L.[4]

-

Inject the standards and construct a calibration curve by plotting peak area versus concentration.

6. Data Analysis:

-

Identify the bromate peak based on its retention time from the standard injections.

-

Quantify the bromate concentration in the samples using the calibration curve.

Protocol 2: Gradient Analysis for Complex Matrices

For samples with high ionic strength or complex matrices, a gradient elution may be necessary to achieve optimal separation.

1. Instrumentation and Consumables:

-

Same as Protocol 1.

2. Reagents and Standards:

-

Same as Protocol 1.

3. Chromatographic Conditions:

| Parameter | Setting |

| Eluent | Potassium Hydroxide (KOH) Gradient |

| Eluent Program | 10 mM KOH from 0 to 5 min, ramp to 45 mM KOH from 5 to 15 min, hold at 45 mM KOH from 15 to 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 250 µL |

| Detection | Suppressed conductivity |

| Suppressor | ASRS 300 (4 mm) or equivalent, external water mode |

| Suppressor Current | AutoSuppression™ or optimized current |

4. Sample Preparation, Calibration, and Data Analysis:

-

Follow the same procedures as outlined in Protocol 1.

Mandatory Visualization

Caption: Experimental workflow for bromate analysis in drinking water using the this compound column.

Caption: Logical diagram of a Reagent-Free Ion Chromatography (RFIC) system for bromate analysis.

References

- 1. midlandsci.com [midlandsci.com]

- 2. hplcmart.com [hplcmart.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. lcms.cz [lcms.cz]

- 5. m.youtube.com [m.youtube.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Dionex™ IonPac™ this compound IC Columns 250 mm | Request for Quote | Thermo Scientific™ [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Analytical Method [keikaventures.com]

- 12. epd.georgia.gov [epd.georgia.gov]

An In-depth Technical Guide to the Basic Setup and Installation of the Dionex IonPac AS19 Column

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the proper setup, installation, and initial operation of the Thermo Scientific™ Dionex™ IonPac™ AS19 and this compound-4µm anion-exchange columns. These high-capacity, hydroxide-selective columns are designed for the analysis of oxyhalides and common inorganic anions in various matrices, including drinking water, groundwater, and wastewater.[1][2][3] Adherence to the protocols outlined in this document will ensure optimal column performance and reproducible results.

Column Specifications

The Dionex IonPac this compound series is available in various formats to support analytical, microbore, and capillary flow rates.[2] The this compound-4µm columns offer higher peak efficiency than the standard this compound due to smaller resin particles, while maintaining the same selectivity.[4]

| Parameter | Dionex IonPac this compound (4 x 250 mm) | Dionex IonPac this compound-4µm (4 x 250 mm) | Dionex IonPac this compound-4µm (2 x 250 mm) | Dionex IonPac this compound-4µm (0.4 x 250 mm) |

| Column Type | Analytical | Analytical | Microbore | Capillary |

| Particle Size | Not Specified | 4 µm | 4 µm | 4 µm |

| Column Capacity | 240 µeq | 240 µeq | 60 µeq[5] | Not Specified |

| Max. Pressure | 4000 psi (276 bar)[3] | 5,000 psi[4] | 5,000 psi[4] | 5,000 psi[4] |

| pH Stability | 0-14[3] | 0-14[4] | 0-14[5] | 0-14[4] |

| Solvent Compatibility | 0-100% Organic Solvents[2] | 0-100% Organic Solvents[4] | 0-100% HPLC Solvents[5] | 0-100% Organic Solvents[4] |

| Recommended Flow Rate | 1.0 mL/min[6] | 1.0 mL/min | 0.25 mL/min[4] | 0.010 mL/min[4] |

| Max. Flow Rate | Not Specified | 1.50 mL/min[4] | 0.38 mL/min[4] | 0.015 mL/min[4] |

| Operating Temperature | 30 °C (Optimized)[2][3] | 30 °C (Optimized) | 30 °C (Optimized) | 30 °C (Optimized) |

System Requirements and Consumables

For optimal performance, the Dionex IonPac this compound columns should be used with a Dionex Ion Chromatography System (ICS) equipped with suppressed conductivity detection.[4] The use of a Reagent-Free™ IC (RFIC™) system with an eluent generator is highly recommended for producing high-purity potassium hydroxide eluent.[1][2]

| Component | Recommendation | Purpose |

| Guard Column | Dionex IonPac AG19 or AG19-4µm | Protects the analytical column from contaminants, extending its lifetime. |

| Suppressor | Anion Self-Regenerating Suppressor (ASRS 300) or Anion Capillary Electrolytic Suppressor (ACES 300) | Reduces background conductivity and enhances analyte sensitivity.[1][2] |

| Trap Column | CR-ATC Continuously Regenerated Trap Column or ATC-HC Trap Column | Removes anionic contaminants from the carrier deionized water when using an eluent generator.[2][6] |

| Fittings | High-pressure fittings rated for >5000 psi | Ensures leak-free connections, especially for the this compound-4µm columns.[4] |

| Sample Filtration | 0.45 µm filter | Prevents particulate matter from clogging the column inlet.[4] |

Experimental Protocol: Column Installation and Equilibration

This protocol details the steps for installing a new Dionex IonPac this compound column and ensuring it is properly equilibrated for analysis.

3.1. Materials

-

Dionex IonPac this compound or this compound-4µm analytical column with corresponding AG19 guard column

-

Eluent (as specified in the Quality Assurance Report, typically 20 mM KOH)

-

Deionized water (18.2 megohm-cm specific resistance)

-

Standard solution for performance verification

-

Appropriate IC system and consumables

3.2. Procedure

-

System Preparation: Ensure the IC system is powered on and the pump is primed with the appropriate eluent. If using an eluent generator, ensure the water reservoir is full.

-

Guard Column Installation: If a guard column is to be used, install it upstream of the analytical column.

-

Column Flushing (to waste):

-

The column is shipped in a storage solution (typically sodium tetraborate or the eluent from the Quality Assurance Report).[4][6]

-

Connect the inlet of the column to the pump outlet.

-

Direct the column outlet to a waste container.

-

Flush the column with the analysis eluent for at least 30 minutes at the recommended flow rate.[4] This removes the storage solution.

-

-

Suppressor Connection:

-

Turn off the pump.

-

Connect the column outlet to the suppressor inlet.

-

-

System Equilibration:

-

Turn on the pump and allow the system to equilibrate with the eluent.

-

Monitor the background conductivity until a stable baseline is achieved. Typical background conductivity for 20 mM KOH is 0.5 - 1.0 µS.[4]

-

-

Performance Verification:

-

Once the system is equilibrated, perform several injections of a known standard.

-

Continue injections until consecutive runs show reproducible retention times.[6] This indicates the column is ready for sample analysis.

-

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the setup and operation of the this compound column within an IC system.

Column Care and Storage

Proper care and storage are crucial for maintaining the performance and extending the life of the this compound column.

-

Operating Pressure: Do not exceed the maximum recommended operating pressure (3,000 psi for standard this compound, 5,000 psi for this compound-4µm).[4][6]

-

Sample Preparation: Filter all samples through a 0.45 µm filter before injection to remove particulates.[4]

-

Short-Term Storage (< 1 week): The column can be stored in the eluent.[6]

-

Long-Term Storage (> 1 week):

-

Flush the column with eluent for at least 30 minutes.

-

Flush the column with 100 mM Sodium Borate solution for a minimum of 30 minutes.[6]

-

Cap both ends of the column securely.

-

-

Column Cleanup: If you observe high background noise, poor peak shape, or decreased retention times, the column may be contaminated. Refer to the product manual for specific cleanup procedures to remove acid-soluble, base-soluble, or organic contaminants.[6] Using a guard column is the best way to prevent contamination of the analytical column.[6]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pragolab.cz [pragolab.cz]

- 3. hplcmart.com [hplcmart.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. THM083223 - Thermo Scientific - LC Columns - Chromatography - Lab supplies - GUGENT [gugent.com.hk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for AS19 Column Method in Wastewater Analysis

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed framework for the development of ion chromatography (IC) methods using the Thermo Scientific™ Dionex™ IonPac™ AS19 column for the analysis of common inorganic anions and oxyhalides in wastewater. The protocols outlined below are consistent with the performance requirements specified in U.S. EPA Methods 300.0 and 300.1.[1][2][3]

Introduction

The Dionex IonPac this compound column is a high-capacity, hydroxide-selective anion-exchange column designed for the analysis of a wide range of anions in diverse and complex matrices, including wastewater.[1][2] Its high capacity and optimized selectivity allow for the determination of anions even in the presence of high concentrations of interfering ions such as chloride, sulfate, and carbonate.[1][2] This column is compatible with hydroxide eluents, which can be generated electrolytically using Reagent-Free™ IC (RFIC™) systems. This approach simplifies operation, reduces baseline noise, and enhances analyte sensitivity.[1][2]

The this compound column is available in various formats (4 mm, 2 mm, and 0.4 mm internal diameter) to support analytical to capillary flow rates, offering flexibility in method development and reducing eluent consumption.[1][2] For optimal performance and to ensure reproducible retention times, it is recommended to operate the column at a constant temperature, typically 30 °C.[1][2]

Experimental Protocols

Reagents and Standards

-

Deionized Water: High-purity, deionized water (18.2 MΩ-cm resistivity) for eluent generation, standard preparation, and sample dilution.

-

Anion Standard Stock Solutions (1000 mg/L): Commercially available or prepared from reagent-grade salts.

-

Working Standards: Prepare composite working standards by diluting the stock solutions in deionized water. Freshly prepare working standards containing nitrite and phosphate daily. Other standards are generally stable for up to a month when stored at 4 °C.[4][5]

Sample Preparation

Wastewater samples often contain high levels of particulates and organic matter that can interfere with the analysis and damage the column. Proper sample preparation is crucial for accurate and reliable results.

-

Filtration: Filter all samples through a 0.45 µm syringe filter before analysis. Discard the first few milliliters of the filtrate to ensure the filter is properly wetted and to avoid contamination.[5]

-

Removal of Organic Contaminants: For wastewater samples with a high organic load, use a C18 solid-phase extraction (SPE) cartridge to remove hydrophobic organic material.

-

Dilution: If the concentration of any anion is expected to be high, dilute the sample with deionized water to bring it within the calibrated range of the instrument.

Instrumentation and Operating Conditions

The following table summarizes the recommended instrumentation and starting conditions for the analysis of anions in wastewater using the Dionex IonPac this compound column. These parameters can be optimized as needed for specific applications.

Table 1: Recommended IC System Configuration and Operating Parameters

| Parameter | 4 mm System | 2 mm System | 0.4 mm (Capillary) System |

| IC System | Dionex ICS-Series with Suppressed Conductivity | Dionex ICS-Series with Suppressed Conductivity | Dionex ICS-Series Capillary HPIC System |

| Columns | Dionex IonPac this compound Analytical Column (4 x 250 mm) with AG19 Guard Column (4 x 50 mm) | Dionex IonPac this compound Analytical Column (2 x 250 mm) with AG19 Guard Column (2 x 50 mm) | Dionex IonPac this compound Capillary Column (0.4 x 250 mm) with AG19 Capillary Guard Column (0.4 x 50 mm) |

| Eluent Source | Eluent Generator with Potassium Hydroxide (KOH) Cartridge | Eluent Generator with Potassium Hydroxide (KOH) Cartridge | Eluent Generator with Potassium Hydroxide (KOH) Cartridge |

| Eluent Gradient | 10 mM KOH (0-10 min), 10-45 mM KOH (10-25 min) | See specific application notes for optimized gradients | 10-25 mM KOH (0-10 min), 25-70 mM KOH (10-20 min)[6] |

| Flow Rate | 1.0 mL/min[7] | 0.25 mL/min | 0.010 mL/min[6] |

| Column Temp. | 30 °C[1][6] | 30 °C | 30 °C[6] |

| Injection Volume | 10 µL - 250 µL | 2.5 µL | 0.4 µL[6] |

| Detection | Suppressed Conductivity | Suppressed Conductivity | Suppressed Conductivity |

| Suppressor | Dionex AERS 500 or ASRS 300 | Dionex AERS 500 (2 mm) or ASRS 300 (2 mm) | Dionex ACES 300 |

| Run Time | ~25-30 min | ~25-30 min | ~25 min |

Data Presentation

The following table provides typical performance data for the analysis of common anions using the Dionex IonPac this compound column. Actual performance may vary depending on the specific wastewater matrix and instrument conditions.

Table 2: Typical Method Performance Data

| Anion | Retention Time (min) (Approximate) | Method Detection Limit (MDL) (µg/L) |

| Fluoride | 3.5 | 10 |

| Chlorite | 5.0 | 5 |

| Bromate | 6.0 | 1.4 (EPA 300.1)[7] |

| Chloride | 7.5 | 20 |

| Nitrite | 8.5 | 10 |

| Bromide | 10.5 | 20 |

| Chlorate | 11.5 | 20 |

| Nitrate | 12.5 | 20 |

| Phosphate | 16.0 | 50 |

| Sulfate | 18.0 | 50 |

Note: Retention times are approximate and can vary with eluent concentration, flow rate, and temperature. MDLs are estimates and should be determined experimentally for each matrix.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of anions in wastewater using the this compound column with a Reagent-Free™ IC system.

Caption: Workflow for wastewater analysis using the this compound column.

Logical Relationship of Method Components

This diagram shows the key components of the IC system and their logical connections for a successful wastewater analysis.

Caption: Key components and their functions in the IC method.

References

Application Notes and Protocols for Gradient Elution using the Thermo Scientific™ Dionex™ IonPac™ AS19 Column

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thermo Scientific™ Dionex™ IonPac™ AS19 column is a high-capacity, hydroxide-selective anion-exchange column designed for the analysis of oxyhalides and common inorganic anions.[1] It is particularly well-suited for the determination of trace-level bromate in drinking water matrices, a toxic byproduct of ozone disinfection.[2] The this compound column meets the performance requirements of U.S. EPA Methods 300.0 and 300.1.[1][2] This document provides detailed gradient elution protocols for various applications using the this compound column, leveraging the benefits of a potassium hydroxide (KOH) eluent generated by a Reagent-Free™ Ion Chromatography (RFIC™) system for suppressed conductivity detection.[1][2]

Key Features of the IonPac this compound Column:

-

Hydroxide Selectivity: Optimized for use with hydroxide eluents, which are converted to water in the suppressor, resulting in low background conductivity.[3][4]

-

Versatility: Available in 4 mm, 2 mm, and 0.4 mm (capillary) formats.[1] The capillary format significantly reduces eluent consumption.[1][2]

-

Temperature Stability: Operates at ambient or elevated temperatures, with 30 °C being optimal for reproducible retention times.[1][2]

-

Solvent Compatibility: Compatible with organic solvents.[2]

Experimental Protocols

Protocol 1: Determination of Oxyhalides and Common Inorganic Anions in Drinking Water

This method is suitable for the routine analysis of a broad range of anions in drinking water and other relatively clean matrices.

1. Instrumentation and Columns:

-

Ion Chromatography System: Dionex ICS-2100 or ICS-5000 system equipped with an Eluent Generator (EG).[1]

-

Columns:

-

Guard Column: Dionex IonPac AG19 (4 x 50 mm or 2 x 50 mm)

-

Analytical Column: Dionex IonPac this compound (4 x 250 mm or 2 x 250 mm)

-

-

Suppressor: Dionex Anion Self-Regenerating Suppressor (ASRS 300) or Anion Capillary Electrolytic Suppressor (ACES 300).[1]

-

Detector: Suppressed Conductivity Detector.

2. Reagents and Standards:

-

Deionized water: 18.2 MΩ·cm resistivity.

-

Anion standards: Commercially available certified standards for fluoride, chlorite, bromate, chloride, nitrite, bromide, chlorate, nitrate, phosphate, and sulfate.

3. Chromatographic Conditions:

| Parameter | 4 mm Column | 2 mm Column |

| Eluent | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) |

| Gradient | 10 mM KOH (0-10 min)10-45 mM KOH (10-25 min) | 10 mM KOH (0-10 min)10-45 mM KOH (10-15 min) |

| Flow Rate | 1.0 mL/min | 0.25 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Injection Vol. | 250 µL | 2.5 µL |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

4. Sample Preparation:

-

Filter aqueous samples through a 0.45 µm syringe filter prior to injection.

-

For drinking water samples, typically no pretreatment is required.[1][2]

Protocol 2: Trace Bromate Analysis in High Ionic Strength Matrices

This method utilizes a large-loop injection to achieve low µg/L detection limits for bromate in the presence of high concentrations of chloride and sulfate, as is common in drinking water.

1. Instrumentation and Columns:

-

Same as Protocol 1, with the addition of a continuously regenerated anion-trap column (CR-ATC) to remove carbonate from the source water, which minimizes baseline shift during the gradient.[1]

2. Reagents and Standards:

-

Same as Protocol 1.

3. Chromatographic Conditions:

| Parameter | 4 mm Column |

| Eluent | Potassium Hydroxide (KOH) |

| Gradient | 10 mM KOH (isocratic hold) followed by a ramp to wash out strongly retained anions. Specific ramp details may vary based on matrix complexity. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 250 - 1000 µL (Large Loop) |

| Detection | Suppressed Conductivity |

4. Sample Preparation:

-

Filter aqueous samples through a 0.45 µm syringe filter.

Quantitative Data Summary

The following table summarizes the typical performance data for the separation of standard inorganic anions and oxyhalides on a Dionex IonPac this compound-4µm (2 x 250 mm) column.

| Analyte | Concentration (mg/L) |

| Fluoride | 3 |

| Chlorite | 10 |

| Bromate | 20 |

| Chloride | 6 |

| Nitrite | 15 |

| Chlorate | 25 |

| Bromide | 25 |

| Nitrate | 25 |

| Carbonate | - |

| Sulfate | 25 |

| Orthophosphate | 40 |

| Data derived from a standard separation on a 2mm column format.[3] |

Visualizations

Experimental Workflow

Caption: General experimental workflow for anion analysis using the this compound column.

Gradient Elution Logic

Caption: Logical flow of a typical gradient elution profile for the this compound column.

References

Application Notes and Protocols for the Analysis of Disinfection Byproducts Using the Thermo Scientific™ Dionex™ IonPac™ AS19 Column

Audience: Researchers, scientists, and drug development professionals.

Introduction